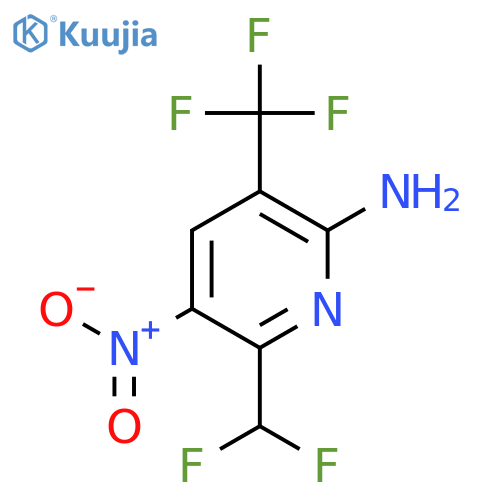

Cas no 1805998-52-0 (2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine)

2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H4F5N3O2/c8-5(9)4-3(15(16)17)1-2(6(13)14-4)7(10,11)12/h1,5H,(H2,13,14)

- InChIKey: MXGZMIAQEJIBOC-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(N)N=C(C(F)F)C(=C1)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 292

- トポロジー分子極性表面積: 84.7

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029064915-1g |

2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine |

1805998-52-0 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine 関連文献

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridineに関する追加情報

2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine: A Comprehensive Overview

2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine, with the CAS number 1805998-52-0, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with amino, difluoromethyl, nitro, and trifluoromethyl groups. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.

The synthesis of 2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine involves a series of carefully designed reactions that highlight the principles of modern organic synthesis. Recent advancements in catalytic methods and the use of fluorinated reagents have enabled chemists to achieve higher yields and better purity in the production of this compound. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the pyridine ring system. These methods not only enhance the efficiency of synthesis but also align with the growing demand for sustainable chemical processes.

One of the most promising applications of 2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine lies in its potential as a precursor for advanced materials. The compound's ability to act as a building block for more complex structures has been exploited in the development of novel polymers and coordination compounds. For example, recent studies have demonstrated its utility in forming metal-organic frameworks (MOFs) with exceptional porosity and stability. These MOFs have shown potential in gas storage, catalysis, and sensing technologies, underscoring the importance of this compound in materials science.

In addition to its role in materials science, 2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine has also been investigated for its biological activity. Researchers have explored its potential as an antimicrobial agent, where its nitro group plays a critical role in interacting with bacterial enzymes. Furthermore, the trifluoromethyl group imparts lipophilicity, enhancing the compound's ability to penetrate cellular membranes. Recent in vitro studies have shown promising results against several pathogenic bacteria, suggesting that this compound could serve as a lead molecule for antibiotic development.

The environmental impact of 2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine has also been a topic of interest. Given its fluorinated substituents, concerns about bioaccumulation and persistence in ecosystems have been raised. However, recent toxicological studies indicate that the compound undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. These findings are particularly relevant as industries increasingly prioritize eco-friendly chemical solutions.

In conclusion, 2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine, CAS number 1805998-52-0, represents a versatile and multifaceted compound with applications spanning synthetic chemistry, materials science, and biotechnology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across various disciplines. As ongoing research continues to uncover new properties and applications, this compound is poised to play an even more significant role in advancing scientific knowledge and technological progress.

1805998-52-0 (2-Amino-6-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine) 関連製品

- 50835-77-3(methyl 3-isocyanatopropanoate)

- 2227818-03-1((2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine)

- 1421450-74-9(3-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-2-methylbenzene-1-sulfonamide)

- 1314938-32-3(5-(Trifluoromethyl)thiophen-2-ol)

- 1806633-56-6(Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate)

- 765899-93-2(2-(Aminomethyl)-7-methylnaphthalene)

- 2866323-16-0(1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride)

- 35333-22-3(8-(4-chlorophenyl)-8-oxooctanoic acid)

- 1359215-27-2(2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

- 2639442-24-1(3-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)benzoic acid)